Tetrabromophthalic anhydride

Description

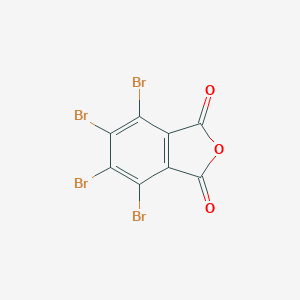

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrabromo-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Br4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWKHLYUUZGSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Br4O3 | |

| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026084 | |

| Record name | 4,5,6,7-Tetrabromo-1,3-Isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrabromophthalic anhydride is a pale yellow crystalline solid. (NTP, 1992), Dry Powder; Liquid, Pale yellow solid; [HSDB] Powder; [MSDSonline] | |

| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,5,6-Tetrabromophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), INSOL IN WATER, ALC; SLIGHTLY SOL IN BENZENE; SLIGHTLY SOL IN ORG SOLVENTS; SOL IN NITROBENZENE, Insoluble in alcohol. Slightly soluble in ketone, chlorinated and aromatic solvents. | |

| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4,5,6-TETRABROMOPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000057 [mmHg] | |

| Record name | 3,4,5,6-Tetrabromophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM ACETIC ACID-XYLENE, Pale yellow crystalline solid | |

CAS No. |

632-79-1 | |

| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrabromophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrabromophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabromophthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5,6,7-Tetrabromo-1,3-Isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabromophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8E543QKMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4,5,6-TETRABROMOPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

535.1 to 536.9 °F (NTP, 1992), 279.5-280.5 °C | |

| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4,5,6-TETRABROMOPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetrabromophthalic Anhydride: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromophthalic anhydride (B1165640) (TBPA) is a brominated aromatic compound widely utilized as a reactive flame retardant. Its high bromine content and ability to be incorporated into polymer backbones make it an effective fire retardant for a variety of materials, including plastics, resins, and textiles.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, reactivity, and synthesis of tetrabromophthalic anhydride.

Chemical Structure and Properties

Tetrabromophthalic anhydride is a cyclic dicarboxylic anhydride with the chemical formula C₈Br₄O₃.[1][4] The molecule consists of a phthalic anhydride core where the four hydrogen atoms on the benzene (B151609) ring have been substituted with bromine atoms.

IUPAC Name: 4,5,6,7-tetrabromo-2-benzofuran-1,3-dione[5] CAS Number: 632-79-1[5]

The key physical and chemical properties of tetrabromophthalic anhydride are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 463.7 g/mol | [1][4] |

| Appearance | White to pale yellow crystalline powder or solid | [1][2][6] |

| Melting Point | 269-271 °C | [1][2] |

| Bromine Content | Approximately 68% | [7][8] |

| Solubility | Insoluble in water; slightly soluble in benzene, DMSO, ketones, and chlorinated and aromatic solvents. | [1][5][6][9] |

| Vapor Pressure | 0.00000057 mmHg | [5] |

| Density | 2.87 g/cm³ (at 20 °C) | [10] |

Reactivity

The reactivity of tetrabromophthalic anhydride is primarily governed by the anhydride functional group and the heavily brominated aromatic ring.

Reactions of the Anhydride Group

The anhydride group is susceptible to nucleophilic attack. Key reactions include:

-

Hydrolysis: Tetrabromophthalic anhydride reacts exothermically with water to form tetrabromophthalic acid.[1][2][9] This reaction is typically slow but can be accelerated by heat and acids.[1][2][9]

-

Reaction with Alcohols: It reacts with alcohols to form monoesters of tetrabromophthalic acid. This reaction is fundamental to its use as a reactive flame retardant in polyester (B1180765) and polyol systems.

-

Reaction with Amines: It readily reacts with amines to form amides.

Due to its reactivity, tetrabromophthalic anhydride is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[1][2][9]

Caption: General reactivity of tetrabromophthalic anhydride.

Role as a Reactive Flame Retardant

Tetrabromophthalic anhydride is primarily used as a reactive flame retardant.[1][2] This means it is chemically incorporated into the polymer matrix. For instance, in the production of unsaturated polyester resins, TBPA can be used as a partial replacement for phthalic anhydride. The resulting polyester chains contain covalently bonded bromine atoms, which impart flame retardancy to the final product. Similarly, it is used in the manufacturing of epoxy resins and polyols.[11]

Synthesis

Tetrabromophthalic anhydride is commercially synthesized through the bromination of phthalic anhydride. Several methods have been developed to achieve this transformation.

A common laboratory and industrial synthesis involves the direct bromination of phthalic anhydride in the presence of a halogenation catalyst and a strong acid.

Caption: Workflow for the synthesis of tetrabromophthalic anhydride.

Experimental Protocols

Synthesis of Tetrabromophthalic Anhydride

The following protocol is a representative example of the synthesis of tetrabromophthalic anhydride.

Materials:

-

Phthalic anhydride

-

Fuming sulfuric acid (60% oleum)[1]

-

Bromine

-

Iodine (catalyst)

-

Dilute sodium hydroxide (B78521) solution

-

Dilute hydrochloric acid

-

Hot water

Procedure:

-

In a suitable reaction vessel, dissolve phthalic anhydride in fuming sulfuric acid.

-

Add a catalytic amount of iodine to the solution.

-

Slowly add bromine to the reaction mixture. An excess of oleum is used to oxidize the hydrogen bromide byproduct back to bromine.[1][3]

-

The reaction mixture is heated to facilitate the bromination.

-

After the reaction is complete, the mixture is cooled.

-

The crude product is then reacted with dilute sodium hydroxide to remove any sulfonated byproducts.[1][3]

-

The solution is filtered.

-

The filtrate is acidified with dilute hydrochloric acid to precipitate tetrabromophthalic acid.[1][3]

-

The precipitated acid is filtered and washed with hot water.[1][3]

-

The purified tetrabromophthalic acid is then heated at 150 °C for several hours to convert it back to tetrabromophthalic anhydride.[1][3]

Alternative Synthesis: Tetrabromophthalic anhydride can also be prepared by reacting phthalic anhydride and bromine in a mixture of concentrated sulfuric acid and 70% hydrogen peroxide in the presence of iodine, or in chlorosulfonic acid containing sulfur.[1][3][5] A patented process describes the bromination of phthalic anhydride at elevated temperatures in sulfuric acid with a bromination catalyst using bromine and hydrogen peroxide as the brominating agent.[12]

Conclusion

Tetrabromophthalic anhydride is a vital chemical intermediate, primarily valued for its role as a reactive flame retardant. Its synthesis and reactivity are well-established, allowing for its effective incorporation into a wide range of polymeric materials to enhance their fire safety. A thorough understanding of its chemical properties and reactivity is essential for its safe handling and effective application in research and industrial settings.

References

- 1. TETRABROMOPHTHALIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]

- 2. Tetrabromophthalic anhydride | 632-79-1 [chemicalbook.com]

- 3. thechemco.com [thechemco.com]

- 4. EcoFlame B-463: Tetrabromophthalic Anhydride - C8Br4O3 - UNIBROM [unibromcorp.com]

- 5. Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Tetrabromophthalic Anhydride - Flame retardant (CAS No.: 632-79-1) - Taiwan Dyestuffs & Pigments Corp. [tdpctw.com]

- 8. Tetrabromophthalic Anhydride (CAS No.: 632-79-1) - Taiwan Dyestuffs & Pigments Corp. [tdpctw.com]

- 9. TETRABROMOPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. haihangchem.com [haihangchem.com]

- 12. US3875186A - Process for the production of tetrabromophthalic anhydride - Google Patents [patents.google.com]

physical and chemical properties of Tetrabromophthalic anhydride

An In-depth Technical Guide to Tetrabromophthalic Anhydride (B1165640): Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and primary applications of Tetrabromophthalic anhydride (TBPA). It is intended for researchers, scientists, and professionals in drug development and material science who require detailed technical information on this compound.

Chemical Identity and Physical Properties

Tetrabromophthalic anhydride is a brominated aromatic compound widely utilized as a reactive flame retardant. Its high bromine content and ability to be incorporated into polymer backbones make it highly effective in reducing the flammability of various materials.[1][2][3]

Table 1: Chemical Identifiers for Tetrabromophthalic Anhydride

| Identifier | Value |

| IUPAC Name | 4,5,6,7-tetrabromo-2-benzofuran-1,3-dione[1][4] |

| CAS Number | 632-79-1[1][5][6] |

| Molecular Formula | C₈Br₄O₃[1][4][5] |

| Molecular Weight | 463.70 g/mol [1][4][5][6] |

| Synonyms | PHT-4, Saytex RB 49, Bromphthal, FireMaster PHT 4[1][2][7] |

| InChI Key | QHWKHLYUUZGSCW-UHFFFAOYSA-N[1][4] |

| SMILES | C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC2=O[1][4] |

Table 2: Physical Properties of Tetrabromophthalic Anhydride

| Property | Value |

| Appearance | White to pale yellow crystalline powder or solid.[2][4][8] |

| Melting Point | 269 - 280 °C[1][2][6][9][10] |

| Boiling Point | 540.5 ± 50.0 °C (Predicted)[2][9] |

| Density | 2.87 g/cm³ at 20 °C[2][9][10] |

| Vapor Pressure | 14.67 Pa at 20 °C[6][10] 0.11 mmHg at 180 °C[9][11] |

| Water Solubility | Insoluble; reacts slowly with water (hydrolysis).[1][9][12] |

| Solubility in Organic Solvents | Insoluble in alcohol.[1][13] Slightly soluble in benzene, DMSO, chloroform, ketones, and other chlorinated or aromatic solvents.[1][2][8] Soluble in nitrobenzene.[1][14] |

| Bromine Content | ~68% (Theoretical: 68.9%)[1][13][15] |

Spectral Data

The structural characterization of TBPA is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for Tetrabromophthalic Anhydride

| Technique | Key Features |

| ¹³C NMR | A spectrum is available, consistent with the highly substituted aromatic structure.[1] Due to the molecule's symmetry, a limited number of signals are expected. |

| IR Spectroscopy | As a cyclic acid anhydride, TBPA displays two characteristic carbonyl (C=O) stretching peaks.[16] Additional peaks correspond to the C-O-C anhydride linkage and the tetrabrominated aromatic ring.[2][5][9] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a top peak at m/z 464, corresponding to the molecular ion, along with other fragmentation peaks.[2] |

| UV Spectroscopy | Maximum absorption in cyclohexane (B81311) is observed at 255 nm.[2][5] |

Chemical Properties and Reactivity

TBPA's chemical behavior is dictated by the anhydride functional group and the heavily brominated aromatic ring.

-

Reactivity with Water : It reacts exothermically with water, undergoing slow hydrolysis to form tetrabromophthalic acid. This reaction is significantly accelerated by heat and acids.[2][8][12]

-

Moisture Sensitivity : The compound is sensitive to moisture and should be stored in a dry, cool environment.[3][7][9]

-

Incompatibilities : TBPA is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[2][8]

-

Thermal Stability : It possesses excellent thermal stability, a crucial property for its application in high-temperature plastics and resins.[2][17]

Experimental Protocols

Synthesis of Tetrabromophthalic Anhydride

Several methods exist for the synthesis of TBPA, primarily involving the direct bromination of phthalic anhydride.[2][5] The following protocol is based on a common laboratory-scale procedure.[8]

Objective: To synthesize Tetrabromophthalic anhydride via the catalyzed bromination of phthalic anhydride in fuming sulfuric acid.

Materials:

-

Phthalic anhydride

-

Fuming sulfuric acid (oleum)

-

Liquid bromine (Br₂)

-

Tin(IV) chloride (catalyst)

-

Ethyl acetate (B1210297) (for extraction)

-

Nitrogen gas

Procedure:

-

Preparation: In a suitable reactor, dissolve phthalic anhydride in fuming sulfuric acid under stirring.

-

Catalyst Addition: Add a catalytic amount of tin(IV) chloride to the mixture and stir until homogeneous.

-

Staged Bromination:

-

Stage 1: Maintain the reaction temperature at 30°C and gradually add a portion of the total liquid bromine over several hours.

-

Stage 2: Increase the temperature to 60°C and add the next portion of bromine over several hours.

-

Stage 3: Raise the temperature to 80°C and add the final portion of bromine. Allow the reaction to proceed for several more hours to ensure completion.

-

-

Isolation: Cool the reaction mixture and filter the precipitate under vacuum. The filtration apparatus should be made of a material resistant to the corrosive mixture.

-

Purification: The crude product is washed and then purified. This can be achieved by converting the anhydride to its corresponding acid with a base, filtering, and then re-acidifying to precipitate the pure tetrabromophthalic acid.

-

Dehydration: The purified tetrabromophthalic acid is heated under vacuum (e.g., at 150°C) to remove water and reform the high-purity Tetrabromophthalic anhydride.

HPLC Analysis for Purity Assessment

This protocol provides a general method for determining the purity of a TBPA sample.

Objective: To separate and quantify Tetrabromophthalic anhydride using reverse-phase high-performance liquid chromatography (HPLC).

Instrumentation & Columns:

-

HPLC system with a UV detector.

-

Column: Newcrom R1 reverse-phase column or equivalent C18 column.[3]

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility).[3]

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid). The exact ratio should be optimized for best separation (e.g., 70:30 Acetonitrile:Water).

-

Standard Preparation: Accurately weigh a known amount of high-purity TBPA standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a weighed amount of the TBPA sample to be analyzed in the same solvent as the standards to achieve a concentration within the calibration range.

-

Chromatographic Conditions:

-

Analysis: Inject the standards to generate a calibration curve. Inject the sample solution. The purity of the sample is determined by comparing the peak area of the analyte to the calibration curve.

Core Applications and Mechanisms

Reactive Flame Retardant

The principal application of TBPA is as a reactive flame retardant.[1][17] It is chemically incorporated into the backbone of polymers such as unsaturated polyesters, epoxy resins, and polyurethanes.[2][8] This covalent bonding prevents the flame retardant from leaching out over time, which is a significant advantage over additive flame retardants.

The mechanism of flame retardancy occurs in the gas phase during combustion.[17] High temperatures cause the C-Br bonds to break, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, thus quenching the flame.

Chemical Intermediate

TBPA serves as a starting material for the synthesis of other flame retardants, such as bromine-containing polyols and diallyl tetrabromophthalate.[2][8] It has also been used as an intermediate in the production of sulfobromophthalein, a diagnostic agent for liver function tests, and in the synthesis of novel multi-target inhibitors for potential cancer therapy.[2][15]

Toxicology and Safety

TBPA has low acute toxicity.[6] However, like many brominated flame retardants and phthalate (B1215562) derivatives, concerns have been raised about its potential as an endocrine disruptor.[8][18] Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormonal systems, potentially leading to adverse health effects, particularly with chronic exposure or exposure during sensitive developmental windows.[4][19] The biological activity of TBPA itself has not been extensively studied, and more research is needed to fully understand its mechanisms of action and potential health impacts.[8]

References

- 1. Tetrabromophthalic anhydride(632-79-1) 13C NMR [m.chemicalbook.com]

- 2. Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Separation of Tetrabromophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. TETRABROMOPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Buy Tetrabromophthalic anhydride | 632-79-1 [smolecule.com]

- 9. Tetrabromophthalic anhydride(632-79-1) IR Spectrum [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. endocrine.org [endocrine.org]

- 12. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]

- 13. Tetrabromophthalic anhydride, 98% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 14. Tetrabromophthalic Anhydride | 632-79-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. Design and synthesis of novel multi-target tetrabromophthalimides as CBS and Topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. TETRABROMOPHTHALIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]

- 18. www2.mst.dk [www2.mst.dk]

- 19. centaur.reading.ac.uk [centaur.reading.ac.uk]

Tetrabromophthalic anhydride CAS number 632-79-1 properties

An In-depth Technical Guide to Tetrabromophthalic Anhydride (B1165640) (CAS No. 632-79-1)

Introduction

Tetrabromophthalic anhydride (TBPA) is a highly significant chemical intermediate, primarily utilized as a reactive flame retardant. Its high bromine content (approximately 68% by weight) and its ability to be chemically incorporated into polymer backbones make it a valuable component in the production of flame-resistant materials. This guide provides a comprehensive overview of its core properties, synthesis, mechanisms, and applications, tailored for researchers and scientists in materials science and polymer chemistry. While primarily an industrial chemical, its well-defined structure and reactivity also make it a subject of academic research.

Physicochemical Properties

The fundamental physicochemical properties of Tetrabromophthalic anhydride are crucial for its handling, processing, and application in various chemical syntheses. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 632-79-1 |

| Molecular Formula | C₈Br₄O₃ |

| Molecular Weight | 463.69 g/mol |

| Appearance | White to off-white crystalline powder or flakes |

| Melting Point | 270-280 °C |

| Boiling Point | Decomposes before boiling |

| Density | 2.87 g/cm³ (approximate) |

| Solubility | Insoluble in water. Soluble in nitrobenzene (B124822), dimethylformamide, and acetone. |

| Vapor Pressure | < 0.1 hPa at 20 °C |

| Bromine Content | ~68.8% |

Synthesis and Reactivity

Tetrabromophthalic anhydride is typically synthesized through the direct bromination of phthalic anhydride. This reaction is often carried out in the presence of a catalyst and oleum (B3057394) (fuming sulfuric acid).

Experimental Protocol: Synthesis of TBPA

Objective: To synthesize Tetrabromophthalic anhydride via the bromination of phthalic anhydride.

Materials:

-

Phthalic anhydride

-

Oleum (20-30% SO₃)

-

Liquid bromine (Br₂)

-

Iodine (catalyst)

-

Sodium bisulfite (for quenching excess bromine)

-

Anhydrous solvent (e.g., nitrobenzene)

Procedure:

-

A solution of phthalic anhydride is prepared in oleum within a glass-lined reactor equipped with a stirrer, thermometer, and reflux condenser.

-

A catalytic amount of iodine is added to the mixture.

-

Liquid bromine is added dropwise to the reactor at a controlled temperature, typically between 60-80 °C. The reaction is highly exothermic and requires careful monitoring.

-

After the addition of bromine is complete, the reaction mixture is heated to a higher temperature (e.g., 100-120 °C) and maintained for several hours to ensure complete bromination.

-

The reaction mixture is then cooled, and the crude product is precipitated by drowning the mixture in water.

-

The precipitated solid is filtered, washed with water to remove acid, and then washed with a sodium bisulfite solution to remove any unreacted bromine.

-

The crude product is then purified by recrystallization from a suitable solvent like nitrobenzene or acetic anhydride to yield pure Tetrabromophthalic anhydride.

The anhydride functional group makes TBPA a versatile intermediate for further chemical synthesis, particularly in esterification reactions with polyols.

Solubility Profile of Tetrabromophthalic Anhydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrabromophthalic anhydride (B1165640) (TBPA) in various organic solvents. Due to its widespread use as a reactive flame retardant in polymers and as an intermediate in the synthesis of other chemical compounds, understanding its solubility is crucial for process optimization, formulation development, and safety assessments.

Core Concepts in Solubility

The dissolution of a solid solute, such as tetrabromophthalic anhydride, in a liquid solvent is a complex process governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For TBPA, a large, brominated aromatic molecule, its solubility is influenced by van der Waals forces and its potential for dipole-dipole interactions. Its limited polarity generally dictates lower solubility in highly polar solvents like water and alcohols, and comparatively better solubility in non-polar or moderately polar organic solvents.

Qualitative Solubility of Tetrabromophthalic Anhydride

Extensive review of available literature, including chemical databases and technical data sheets, indicates a general qualitative understanding of TBPA's solubility. While precise quantitative data is not widely published, a consistent profile emerges across various sources. TBPA is generally described as having low solubility in most common organic solvents at ambient temperatures.

The following table summarizes the qualitative solubility of tetrabromophthalic anhydride in a range of organic solvents.

| Solvent Class | Solvent | Qualitative Solubility | Citation |

| Aromatic Hydrocarbons | Benzene | Slightly Soluble | [1][2][3] |

| Nitrobenzene | Soluble | [1][3][4] | |

| Ketones | General | Slightly Soluble | [4][5] |

| Acetone | Slightly Soluble | [6] | |

| Halogenated Hydrocarbons | General | Slightly Soluble | [4][5] |

| Chloroform | Slightly Soluble | [2][7] | |

| Alcohols | General | Insoluble | [1][4][5] |

| Methanol | Sparingly Soluble (with heating) | [2][7] | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2][7][8] |

| Aqueous | Water | Insoluble | [1][3][4][6] |

Experimental Protocol for Solubility Determination

While specific experimental data for the solubility of TBPA is scarce in public literature, a standard methodology for determining the solubility of solid organic compounds in organic solvents can be detailed. The following protocol is based on the widely accepted gravimetric "analytical stirred-flask" method.

Objective:

To determine the equilibrium solubility of tetrabromophthalic anhydride in a selected organic solvent at a specific temperature.

Materials:

-

Tetrabromophthalic Anhydride (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer and temperature controller

-

Constant temperature water bath

-

Analytical balance (±0.1 mg accuracy)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

-

Volumetric flasks and pipettes

Procedure:

-

Temperature Control: The jacketed glass vessel is connected to the constant temperature water bath, and the desired temperature is set and allowed to equilibrate.

-

Sample Preparation: An excess amount of tetrabromophthalic anhydride is added to a known volume of the selected organic solvent in the glass vessel. The "excess" is to ensure that a saturated solution is formed with undissolved solid remaining.

-

Equilibration: The mixture is stirred continuously using a magnetic stirrer to facilitate dissolution and ensure the system reaches solid-liquid equilibrium. The stirring should be maintained for a sufficient duration, typically several hours, to ensure saturation.

-

Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the clear supernatant is then carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being collected.

-

Gravimetric Analysis:

-

A clean, dry weighing bottle is tared on the analytical balance.

-

The collected filtrate (saturated solution) is transferred to the weighing bottle, and the total mass is recorded.

-

The weighing bottle containing the solution is placed in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the TBPA.

-

The bottle is dried to a constant weight. .

-

-

Calculation: The solubility can be expressed in various units, such as grams per 100 mL of solvent or mole fraction.

-

Solubility ( g/100 g solvent):

-

Mass of solvent = (Mass of solution + bottle) - (Mass of dried solid + bottle)

-

Mass of dissolved TBPA = (Mass of dried solid + bottle) - Mass of tared bottle

-

Solubility = (Mass of dissolved TBPA / Mass of solvent) * 100

-

-

Mole Fraction (x):

-

Moles of TBPA = Mass of dissolved TBPA / Molar mass of TBPA

-

Moles of solvent = Mass of solvent / Molar mass of solvent

-

Mole fraction of TBPA = Moles of TBPA / (Moles of TBPA + Moles of solvent)

-

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

The solubility of tetrabromophthalic anhydride in organic solvents is a critical parameter for its various industrial applications. While quantitative data remains limited in the public domain, a consistent qualitative profile indicates slight solubility in aromatic, ketonic, and halogenated solvents, and insolubility in alcohols and water. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data under their specific process conditions. Further research to quantify the solubility of TBPA across a range of temperatures and in various solvent systems would be highly beneficial to the chemical and materials science communities.

References

- 1. Tetrabromophthalic Anhydride|High-Purity|CAS 632-79-1 [benchchem.com]

- 2. TETRABROMOPHTHALIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]

- 3. Tetrabromophthalic Anhydride | 632-79-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. TETRABROMOPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Tetrabromophthalic anhydride CAS#: 632-79-1 [m.chemicalbook.com]

- 8. thechemco.com [thechemco.com]

An In-depth Technical Guide to the Synthesis of Tetrabromophthalic Anhydride from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of tetrabromophthalic anhydride (B1165640) from phthalic anhydride. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the reaction pathways and experimental workflows.

Introduction

Tetrabromophthalic anhydride is a crucial intermediate in the production of a variety of commercially significant products, most notably as a reactive flame retardant in unsaturated polyesters, epoxy resins, and other polymers.[1][2] Its synthesis primarily involves the electrophilic aromatic substitution of phthalic anhydride with bromine. Several methods have been developed to achieve this transformation, each with its own set of advantages and challenges regarding yield, purity, and environmental impact. This guide will explore the most prominent synthetic routes in detail.

Synthesis Methods

The synthesis of tetrabromophthalic anhydride from phthalic anhydride is typically achieved through direct bromination in a strong acidic medium. The choice of solvent and catalyst plays a critical role in the efficiency and outcome of the reaction.

One of the most established methods for producing tetrabromophthalic anhydride is the bromination of phthalic anhydride in fuming sulfuric acid (oleum).[2] The high concentration of sulfur trioxide in oleum (B3057394) acts as a powerful oxidizing agent, facilitating the bromination process.

Experimental Protocol:

A detailed experimental protocol for this method is outlined below:

-

In a suitable reactor, 50g of fuming sulfuric acid is added.

-

10g of phthalic anhydride is then added to the reactor, and the mixture is stirred until the phthalic anhydride is completely dissolved.[3]

-

A catalytic amount of tin tetrachloride (0.1g) is introduced, and stirring is continued to ensure homogeneity.[3]

-

The reaction proceeds in three temperature-controlled stages with the addition of bromine:[3]

-

Stage 1: The reaction temperature is maintained at 30°C, and 5g of bromine is added over a period of 4 hours.

-

Stage 2: The temperature is increased to 60°C, and another 5g of bromine is added over 4 hours.

-

Stage 3: The temperature is further raised to 80°C, and 4g of bromine is added over 5 hours. In this stage, a seed crystal of tetrabromophthalic anhydride (0.5g) is added to promote crystallization.

-

-

After the reaction is complete, the mixture is cooled to 50°C, and the product is collected by suction filtration.[3]

-

The filter cake is then treated with a 25% aqueous solution of sodium hydroxide (B78521) at 80°C, adjusting the pH to 8.[3]

-

Activated charcoal (0.5g) is added, and the mixture is stirred until uniform.[3]

-

After filtration, the filtrate is acidified with a 30% aqueous solution of hydrochloric acid to a pH of 0.1 at 93°C.[3]

-

The mixture is cooled to room temperature, and the crude tetrabromophthalic acid is extracted with 50g of ethyl acetate (B1210297).[3]

-

The ethyl acetate is distilled off under vacuum (0.09 MPa) at 100°C, followed by dehydration at 150°C to yield the final tetrabromophthalic anhydride product.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Phthalic Anhydride | 10 g | [3] |

| Fuming Sulfuric Acid | 50 g | [3] |

| Tin (IV) Chloride | 0.1 g | [3] |

| Total Bromine | 14 g | [3] |

| Total Reaction Time | 13 hours | [3] |

| Temperature Range | 30 - 80 °C | [3] |

| Yield | 95.1% | [3] |

An alternative method involves the use of concentrated sulfuric acid in combination with hydrogen peroxide as an oxidizing agent.[4] This approach can offer a more controlled reaction and potentially reduce the amount of hazardous oleum required.

Experimental Protocol:

The following protocol is based on a patented process:[4]

-

To a solution of 84 grams (0.57 mole) of phthalic anhydride in 940 ml of sulfuric acid (density 1.84 g/l), add 61 ml (1.2 moles) of bromine and 0.4 grams of iodine.[4]

-

The mixture is heated to 60°C over 70 minutes.[4]

-

Then, 64 ml of 70% hydrogen peroxide (1.7 moles) is added dropwise over a period of minutes.[4]

-

The reaction mixture is then held at 90°C for one hour.[4]

-

The resulting tetrabromophthalic anhydride is recovered by filtration.[4]

-

The product is washed first with water and then with a mixture of equal parts by weight of water and methanol.[4]

-

Finally, the product is dried under reduced pressure at 70°C.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Phthalic Anhydride | 84 g (0.57 mole) | [4] |

| Sulfuric Acid | 940 ml | [4] |

| Bromine | 61 ml (1.2 moles) | [4] |

| Iodine | 0.4 g | [4] |

| 70% Hydrogen Peroxide | 64 ml (1.7 moles) | [4] |

| Temperature Range | 60 - 90 °C | [4] |

| Yield | 81% (112 g) | [4] |

| Bromine Content | 67.8% | [4] |

| Melting Point | 270 °C | [4] |

A less common but effective method utilizes concentrated nitric acid as the reaction medium. This approach can lead to high yields of the tetrabrominated product.

Experimental Protocol:

The following procedure is adapted from a published study:[5]

-

14.8 g (0.1 mol) of phthalic anhydride is stirred in a solution of 32 g (0.2 mol) of bromine in 50 ml of nitric acid for 6 hours at 50°C.[5]

-

The mixture is cooled, and an additional 4 g of bromine and 5 ml of nitric acid are added. The mixture is then heated for 8 hours at 60°C.[5]

-

After cooling again, a further 6.2 g of bromine and 5 ml of nitric acid are added, and the suspension is heated for 8 hours at 65°C.[5]

-

The remaining bromine is removed under vacuum to yield 3,4,5,6-tetrabromophthalic anhydride.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Phthalic Anhydride | 14.8 g (0.1 mol) | [5] |

| Total Bromine | 42.2 g | [5] |

| Nitric Acid | 60 ml | [5] |

| Total Reaction Time | 22 hours | [5] |

| Temperature Range | 50 - 65 °C | [5] |

| Yield | 79% | [5] |

Reaction Mechanism and Experimental Workflow

The synthesis of tetrabromophthalic anhydride from phthalic anhydride proceeds via an electrophilic aromatic substitution mechanism. The strong acid protonates the phthalic anhydride, making the aromatic ring more susceptible to attack by the electrophilic bromine species.

Caption: A generalized workflow for the synthesis of tetrabromophthalic anhydride.

The electrophilic aromatic substitution mechanism involves the generation of a bromine electrophile, which then attacks the aromatic ring of the phthalic anhydride. A series of four such substitutions leads to the final tetrabrominated product.

Caption: The electrophilic aromatic substitution pathway for the bromination of phthalic anhydride.

Conclusion

The synthesis of tetrabromophthalic anhydride from phthalic anhydride can be achieved through several effective methods, with the choice of method often depending on the desired scale, purity requirements, and available resources. Bromination in oleum or concentrated sulfuric acid with an oxidizing agent are the most common and high-yielding approaches. Careful control of reaction parameters such as temperature, reaction time, and reagent stoichiometry is crucial for maximizing yield and purity while ensuring a safe and efficient process. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate.

References

- 1. Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TETRABROMOPHTHALIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]

- 3. Tetrabromophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 4. US3875186A - Process for the production of tetrabromophthalic anhydride - Google Patents [patents.google.com]

- 5. Aromatic Bromination in Concentrated Nitric Acid [scirp.org]

The Bromination of Phthalic Anhydride to Tetrabromophthalic Anhydride (TBPA): A Mechanistic and Methodological Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tetrabromophthalic Anhydride (B1165640) (TBPA), a critical reagent and flame retardant, from phthalic anhydride. The focus is on the underlying electrophilic aromatic substitution mechanism, detailed experimental protocols derived from established literature, and a quantitative summary of reaction parameters.

Introduction

Tetrabromophthalic anhydride (TBPA) is a key industrial chemical, primarily utilized as a reactive flame retardant in polymers such as polyesters, epoxy resins, and polyurethanes.[1] Its synthesis involves the direct bromination of phthalic anhydride, an aromatic compound with a deactivated ring system due to the electron-withdrawing nature of the anhydride group. This deactivation necessitates harsh reaction conditions to achieve exhaustive substitution of all four aromatic hydrogens. This document elucidates the chemical principles and practical methodologies for this important transformation.

The Core Mechanism: Electrophilic Aromatic Substitution

The bromination of phthalic anhydride is a classic example of an electrophilic aromatic substitution (EAS) reaction. Due to the deactivating effect of the anhydride moiety, which withdraws electron density from the benzene (B151609) ring, the reaction is significantly slower than the bromination of benzene and requires potent electrophilic activation.[2][3] The generally accepted mechanism proceeds in several key stages:

-

Generation of the Electrophile: Molecular bromine (Br₂) itself is not a sufficiently strong electrophile to attack the electron-deficient phthalic anhydride ring. A catalyst, typically a Lewis acid or a strong Brønsted acid like fuming sulfuric acid (oleum), is required to generate a more potent electrophilic bromine species. The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine atom (δ+) that can be formally considered as part of a complex (e.g., Br-Br-FeBr₃) or, in the extreme, a bromonium ion (Br⁺).[1][4][5][6][7] In the context of oleum (B3057394) (H₂SO₄·SO₃), the sulfur trioxide is a powerful Lewis acid that can facilitate this polarization.

-

Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the phthalic anhydride ring acts as a nucleophile, attacking the electrophilic bromine atom. This is the slow, rate-determining step of the reaction.[4][7][8] This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][4][5][7]

-

Deprotonation and Re-aromatization: In the final step, a weak base (such as the HSO₄⁻ ion in a sulfuric acid medium or [FeBr₄]⁻ if a Lewis acid catalyst is used) removes a proton from the carbon atom bearing the new bromine substituent.[4][7] This step is fast and energetically favorable as it restores the stable aromatic system.

This three-step process is repeated four times to replace all aromatic protons on the phthalic anhydride molecule, ultimately yielding tetrabromophthalic anhydride. The progressive addition of electron-withdrawing bromine atoms further deactivates the ring, requiring increasingly stringent conditions for each subsequent bromination step.

References

- 1. fiveable.me [fiveable.me]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. crab.rutgers.edu [crab.rutgers.edu]

- 8. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

Spectroscopic Fingerprinting of Tetrabromophthalic Anhydride: A Technical Guide to FTIR and NMR Analysis

For Immediate Release

This technical guide provides an in-depth analysis of Tetrabromophthalic anhydride (B1165640) (TBPA) using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the spectroscopic characteristics of TBPA, complete with detailed experimental protocols and structured data for easy reference.

Tetrabromophthalic anhydride is a key chemical intermediate, notably used as a reactive flame retardant in the synthesis of polyesters, epoxy resins, and other polymers. A thorough understanding of its spectral properties is crucial for quality control, reaction monitoring, and structural elucidation in various research and development applications.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of Tetrabromophthalic anhydride is characterized by distinct peaks corresponding to its anhydride and brominated aromatic structure.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

The solid-state FTIR spectrum of Tetrabromophthalic anhydride can be reliably obtained using the potassium bromide (KBr) pellet method. This technique involves dispersing the analyte in a KBr matrix, which is transparent to infrared radiation.

-

Sample Preparation : A small amount of Tetrabromophthalic anhydride (approximately 1-2 mg) is finely ground with about 200 mg of dry KBr powder using an agate mortar and pestle until a homogenous mixture is obtained.

-

Pellet Formation : The mixture is then transferred to a pellet die and pressed under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectral Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be acquired beforehand for baseline correction.

FTIR Spectral Data

The following table summarizes the key absorption bands observed in the FTIR spectrum of Tetrabromophthalic anhydride.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1836 | Strong | C=O Asymmetric Stretch (Anhydride) |

| 1774 | Very Strong | C=O Symmetric Stretch (Anhydride) |

| 1583 | Medium | C=C Aromatic Ring Stretch |

| 1354 | Strong | C-C Aromatic Ring Stretch |

| 1219 | Strong | C-O-C Asymmetric Stretch (Anhydride) |

| 918 | Very Strong | C-O-C Symmetric Stretch (Anhydride) |

| 764 | Strong | C-Br Stretch |

| 679 | Medium-Strong | C-Br Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon framework of a molecule. For Tetrabromophthalic anhydride, ¹³C NMR is the primary NMR technique, as the fully substituted aromatic ring means there are no protons to observe in ¹H NMR spectroscopy.

Experimental Protocol: NMR Analysis

-

Sample Preparation : A sufficient amount of Tetrabromophthalic anhydride is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃). The concentration should be optimized for the instrument being used, typically in the range of 10-50 mg/mL. Complete dissolution is crucial for obtaining high-resolution spectra.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for full relaxation of the quaternary carbons, and proton decoupling to simplify the spectrum to single lines for each unique carbon.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of Tetrabromophthalic anhydride shows three distinct signals, corresponding to the three unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 158.8 | C=O (Carbonyl) |

| 138.3 | C-Br (Aromatic) |

| 124.6 | C-C=O (Aromatic) |

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like Tetrabromophthalic anhydride.

This comprehensive guide provides the foundational spectroscopic data and methodologies necessary for the accurate identification and characterization of Tetrabromophthalic anhydride. The presented data and protocols are intended to support quality assurance, research, and development activities within the chemical and pharmaceutical industries.

In-Depth Technical Guide: Thermal Decomposition Profile of Tetrabromophthalic Anhydride by TGA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal decomposition profile of Tetrabromophthalic anhydride (B1165640) (TBPA) as determined by Thermogravimetric Analysis (TGA). This document collates available quantitative data, outlines a comprehensive experimental protocol for TGA, and presents a logical workflow for the analysis.

Introduction to Tetrabromophthalic Anhydride (TBPA)

Tetrabromophthalic anhydride (TBPA) is a brominated aromatic compound widely utilized as a reactive flame retardant. Its incorporation into polymeric materials, such as polyesters and epoxy resins, enhances their fire resistance. The thermal stability of TBPA is a critical parameter influencing its effectiveness as a flame retardant, as its decomposition at elevated temperatures releases bromine radicals that interrupt the combustion cycle in the gas phase. Thermogravimetric Analysis (TGA) is an essential technique for characterizing the thermal stability and decomposition behavior of TBPA.

Thermal Decomposition Profile of TBPA

The thermal decomposition of Tetrabromophthalic anhydride involves the breaking of its chemical bonds upon heating, leading to a decrease in mass as volatile products are released. TGA measures this mass loss as a function of temperature, providing key insights into the material's thermal stability.

Quantitative TGA Data

While a complete, publicly available TGA curve for pure Tetrabromophthalic anhydride is not readily found in the literature, several key data points have been reported, offering insights into its thermal stability. The following table summarizes the available quantitative data on the mass loss of TBPA at specific temperatures.

| Temperature (°C) | Mass Loss (%) | Experimental Conditions |

| 200 | 0.3 | Not specified |

| 242 | 10 | Not specified |

| 277 | 50 | Not specified |

Note: The detailed experimental conditions such as heating rate and atmosphere for all data points were not fully available in the cited literature. The data should be considered indicative of TBPA's thermal behavior.

The decomposition of materials containing TBPA, such as fire-resistant polyester (B1180765) resins, often exhibits a two-step degradation pattern in TGA thermograms. The initial degradation step is typically associated with the decomposition of the resin component, which may be influenced by the presence of TBPA.

Experimental Protocol for TGA of TBPA

The following is a detailed methodology for conducting a thermogravimetric analysis of Tetrabromophthalic anhydride. This protocol is based on standard practices for TGA of organic compounds and flame retardants.

Objective: To determine the thermal decomposition profile of Tetrabromophthalic anhydride, including the onset temperature of decomposition, temperatures of maximum decomposition rates, and residual mass at the end of the analysis.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance

-

Sample pans (e.g., alumina, platinum, or aluminum)

-

Tetrabromophthalic anhydride (TBPA) powder, analytical grade

-

Inert gas (e.g., high-purity nitrogen or argon)

-

Oxidative gas (e.g., dry air)

-

Microbalance for sample weighing

Procedure:

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Perform a baseline run with an empty sample pan to subtract any instrumental drift.

-

-

Sample Preparation:

-

Weigh approximately 5-10 mg of TBPA powder directly into a tared TGA sample pan.

-

Record the exact mass of the sample.

-

Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

-

-

TGA Measurement - Inert Atmosphere:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

Continuously record the sample mass as a function of temperature.

-

-

TGA Measurement - Oxidative Atmosphere (Optional):

-

Repeat the procedure from step 3, but use dry air as the purge gas instead of nitrogen to study the thermo-oxidative decomposition.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Calculate the first derivative of the TGA curve with respect to temperature to obtain the Derivative Thermogravimetry (DTG) curve.

-

Identify the peak temperatures on the DTG curve, which correspond to the temperatures of the maximum rates of decomposition.

-

Determine the percentage of residual mass at the final temperature.

-

Summarize the quantitative data in a table for clear presentation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of a typical TGA experiment for analyzing the thermal decomposition of a chemical compound like Tetrabromophthalic anhydride.

Caption: Logical workflow of a Thermogravimetric Analysis (TGA) experiment.

molecular orbital calculations for Tetrabromophthalic anhydride

An In-depth Technical Guide on Molecular Orbital Calculations for Tetrabromophthalic Anhydride (B1165640)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromophthalic anhydride (TBPA) is a halogenated aromatic compound widely utilized as a reactive flame retardant in polymers such as polyesters, polyurethanes, and epoxy resins. Its efficacy in preventing combustion is well-established, but its persistence in the environment and potential for biological interactions necessitate a deeper understanding of its molecular properties. Molecular orbital (MO) calculations provide a powerful theoretical framework for elucidating the electronic structure, reactivity, and stability of chemical compounds like TBPA.

This technical guide offers a comprehensive overview of the computational methodologies used to study TBPA. It details the theoretical underpinnings, computational protocols, and the interpretation of key electronic parameters derived from these calculations. By examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can gain critical insights into the molecule's electrophilic and nucleophilic nature, kinetic stability, and potential reaction pathways.

Theoretical Framework: Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern computational chemistry that simplifies the complex landscape of molecular interactions by focusing on the HOMO and LUMO.[1][2]

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is directly related to the ionization potential and represents the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is devoid of electrons. The energy of the LUMO corresponds to the electron affinity and signifies the molecule's capacity to accept electrons. A lower LUMO energy suggests a better electron acceptor.[1]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[2][3] Conversely, a small gap suggests the molecule is more polarizable and reactive.

These parameters are invaluable for predicting how TBPA might interact with biological macromolecules or degrade in the environment.

Computational Protocols

Detailed computational studies on tetrabromophthalic anhydride have been performed to understand its electronic structure and intermolecular interactions, particularly in the solid state. The methodologies employed in these studies provide a robust protocol for further in-silico investigation.

Software and Methods

The primary computational approach for studying TBPA involves Density Functional Theory (DFT). DFT methods are well-suited for systems with a large number of electrons, such as halogenated compounds, offering a good balance between accuracy and computational cost.

-

Software: Calculations are typically performed using quantum chemistry packages like ORCA (version 4.2 or later) or Gaussian . For post-calculation analysis of electron density, software such as Multiwfn (version 3.8 or later) is used.

-

Functional and Basis Set: A common and effective level of theory is the PBE0 hybrid functional combined with a def2-TZVP basis set . The PBE0 functional incorporates a portion of the exact Hartree-Fock exchange, which is important for accurately describing electronic properties.

-

Dispersion Correction: To account for non-covalent interactions, especially in condensed phases, an atom-pairwise dispersion correction with Becke–Johnson damping, such as D3BJ , is employed.

-

Numerical Integration: High-density numerical integration grids (e.g., "ORCA grid7 and gridx8") are used to ensure accuracy, particularly for heavy atoms like bromine.

Experimental Workflow

The process for conducting molecular orbital calculations on TBPA follows a standardized workflow, as illustrated in the diagram below.

Caption: Standard workflow for computational analysis of Tetrabromophthalic Anhydride.

Quantitative Data Summary

Table 1: Hypothetical Electronic Properties of Tetrabromophthalic Anhydride

| Parameter | Value (Illustrative) | Unit | Significance |

|---|---|---|---|

| HOMO Energy | -8.15 | eV | Electron-donating capability |

| LUMO Energy | -2.45 | eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.70 | eV | Chemical stability and reactivity |

| Dipole Moment | 5.5 | Debye | Molecular polarity |

| Ionization Potential | 8.15 | eV | Energy to remove an electron |

| Electron Affinity | 2.45 | eV | Energy released upon electron capture |

Table 2: Hypothetical Mulliken Atomic Charges

| Atom | Charge (e) |

|---|---|

| C (aromatic, bonded to Br) | +0.10 |

| C (aromatic, carbonyl-adjacent) | +0.25 |

| C (carbonyl) | +0.60 |

| O (anhydride ether) | -0.45 |

| O (carbonyl) | -0.55 |

| Br | -0.15 |

Analysis and Interpretation

The results from molecular orbital calculations provide a detailed picture of TBPA's electronic landscape and its implications for reactivity.

Frontier Orbitals and Reactivity

The HOMO of TBPA is expected to be localized primarily on the electron-rich bromine atoms and the oxygen atoms of the anhydride group. The LUMO, conversely, would be distributed over the electron-deficient regions, particularly the carbonyl carbons and the aromatic ring.

The substantial HOMO-LUMO gap of approximately 5.70 eV suggests that tetrabromophthalic anhydride is a kinetically stable molecule. This stability is a key factor in its persistence as a flame retardant. However, the electron-withdrawing nature of the bromine atoms and the anhydride group creates highly electrophilic sites, particularly at the carbonyl carbons.

Logical Relationship: From Properties to Reactivity

The calculated electronic properties can be directly linked to the molecule's potential chemical behavior. The diagram below illustrates this relationship.

Caption: Logical flow from calculated electronic properties to predicted chemical reactivity for TBPA.

Conclusion

Molecular orbital calculations, particularly using DFT methods, are indispensable tools for characterizing the electronic structure and predicting the reactivity of tetrabromophthalic anhydride. The analysis of its frontier orbitals reveals a molecule with high kinetic stability, conferred by a large HOMO-LUMO gap, yet possessing significant electrophilic character at its carbonyl centers. This dual nature explains its utility as a stable flame retardant while also highlighting pathways for potential chemical transformations. The computational protocols and insights presented in this guide serve as a valuable resource for researchers in materials science, environmental chemistry, and toxicology.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure Analysis of Tetrabromophthalic Anhydride (B1165640)

This technical guide provides a comprehensive overview of the crystal structure analysis of Tetrabromophthalic anhydride (TBPA), a compound of significant industrial interest, primarily as a flame retardant.[1][2][3] This document details the crystallographic data, experimental methodologies for structure determination, and key intermolecular interactions that govern its solid-state architecture.

Introduction to Tetrabromophthalic Anhydride (TBPA)

Tetrabromophthalic anhydride, with the chemical formula C₈Br₄O₃, is a pale yellow crystalline solid.[1] It is a cyclic dicarboxylic anhydride and a derivative of 2-benzofuran.[3][4] Due to its high bromine content, TBPA is widely used as a reactive flame retardant in the manufacturing of polyesters, epoxy resins, and other polymers.[2][3] Understanding its crystal structure is crucial for comprehending its physical properties, such as thermal stability and solubility, which are critical for its application.[2]

Crystallographic Data

The crystal structure of Tetrabromophthalic anhydride has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n.[5][6] Below is a summary of the crystallographic data from two key studies. The more recent study by Bolotin et al. (2021) provides a higher precision refinement.[6]

| Crystallographic Parameter | Harada et al. (2015)[4] | Sake Gowda & Rudman (1975)[5] |

| Formula | C₈Br₄O₃ | C₈Br₄O₃ |

| Molecular Weight | 463.70 g/mol | Not specified |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 1 2₁/n 1 | P2₁/n |

| a (Å) | 12.6749 | 13.39(3) |

| b (Å) | 6.1713 | 6.19(2) |

| c (Å) | 13.4149 | 12.66(3) |

| α (°) | 90 | 90 |

| β (°) | 90.8147 | 91.1(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1048.9 | 1050.5 |

| Z | 4 | 4 |

| Temperature (K) | Not specified | Not specified |

| Radiation | Not specified | CuKα |

| R-factor | 0.0244 | 0.112 |

Experimental Protocols

The determination of the crystal structure of TBPA involves several key steps, from sample preparation to data analysis. The following protocols are based on modern crystallographic techniques.

Tetrabromophthalic anhydride can be synthesized by the bromination of phthalic anhydride.[3][7] One common method involves the reaction of phthalic anhydride with bromine in fuming sulfuric acid (oleum).[3]

For single-crystal X-ray diffraction, high-quality crystals are required. These can be obtained by slow evaporation of a saturated solution of TBPA. A suitable solvent for this process is dibromomethane (B42720) (CH₂Br₂).[6]

The collection of diffraction data is performed on a single crystal diffractometer.

-

Instrumentation : An Xcalibur Eos diffractometer or a similar instrument is used.[6]

-

Radiation Source : Molybdenum (Mo-Kα, λ = 0.71073 Å) or Copper (Cu-Kα, λ = 1.54184 Å) radiation is typically employed.[6]

-

Temperature : Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.[6]

-